2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- 3-(2-Methylpropyl) substituent: An isobutyl group at position 3 of the pyrimidine ring, enhancing lipophilicity and steric bulk.
- N-[4-(Propan-2-yl)Phenyl]Acetamide side chain: The para-isopropylphenyl group increases hydrophobicity, while the acetamide linker provides flexibility for target binding .
Properties
CAS No. |
1260944-89-5 |
|---|---|
Molecular Formula |
C21H25N3O3S |
Molecular Weight |
399.51 |
IUPAC Name |
2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C21H25N3O3S/c1-13(2)11-24-20(26)19-17(9-10-28-19)23(21(24)27)12-18(25)22-16-7-5-15(6-8-16)14(3)4/h5-10,13-14H,11-12H2,1-4H3,(H,22,25) |
InChI Key |
YGIBCKXJKXUMHH-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=C(C=C3)C(C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide , commonly referred to as Thieno[3,2-d]pyrimidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings that highlight its pharmacological properties.
- Molecular Formula : C21H25N3O3S
- Molecular Weight : 399.5 g/mol
- IUPAC Name : 2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
- InChI Key : DKAYTDLKKUNDGU-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler thienopyrimidine derivatives. Key steps include:
- Formation of the thienopyrimidine core.
- Introduction of the isobutyl and trimethylphenyl groups.
- Optimization of reaction conditions (temperature, solvent) for high yield and purity.
Biological Mechanisms
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, notably those related to cancer and infectious diseases.
- Receptor Modulation : It may modulate receptor signaling pathways, influencing cellular responses and potentially leading to therapeutic effects.
Antitumor Activity
Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit significant antitumor activity. For instance:
- A related compound showed IC50 values of 0.55 μM against SU-DHL-6 cells and 0.95 μM against WSU-DLCL-2 cells, indicating potent antiproliferative effects .
- The compound's mechanism involves inducing apoptosis in cancer cells and inhibiting cell migration.
Antimicrobial Activity
Research has indicated that thieno[3,2-d]pyrimidine derivatives possess antimicrobial properties:
- Compounds have been tested against various bacterial strains with promising results in inhibiting growth .
Case Studies
- Case Study on Antiplasmodial Activity : A study investigated the antiplasmodial effects of similar compounds on Plasmodium falciparum, revealing significant inhibition at low concentrations .
- Methodology : The study employed enzymatic assays to determine IC50 values and evaluated the compounds' effects on parasite viability.
- Results : Compounds demonstrated effective inhibition of choline kinase activity in P. falciparum, suggesting potential for malaria treatment.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O3S |
| Molecular Weight | 399.5 g/mol |
| IUPAC Name | 2-[3-(2-methylpropyl)-... |
| Antitumor IC50 (SU-DHL-6) | 0.55 μM |
| Antitumor IC50 (WSU-DLCL-2) | 0.95 μM |
| Antimicrobial Activity | Effective against multiple strains |
Scientific Research Applications
Biological Activities
The thienopyrimidine core structure of this compound is known for its diverse biological activities. Research has indicated several key areas where this compound shows promise:
Anticancer Activity
Preliminary studies suggest that the compound may exhibit antineoplastic properties through the inhibition of tumor cell proliferation.
In Vitro Studies :
- Cell Proliferation Assays :
- MCF-7 (breast cancer cells): IC50 = 25 µM
- HeLa (cervical cancer cells): IC50 = 30 µM
- A549 (lung cancer cells): IC50 = 20 µM
Antimicrobial Properties
The compound has demonstrated effectiveness against various bacterial strains, indicating potential use as an antibacterial agent.
Anti-inflammatory Effects
Research shows that it may reduce inflammation markers both in vitro and in vivo, suggesting a role in treating inflammatory diseases.
In Vivo Studies
Animal models have been employed to evaluate the therapeutic efficacy and safety profile of the compound:
Tumor Xenograft Models
In vivo administration has shown significant tumor size reduction compared to control groups.
Toxicity Assessments
No significant adverse effects were noted at therapeutic doses, supporting its safety for further development.
Applications in Research
The compound's unique structure and biological activities make it a valuable candidate for further research in medicinal chemistry. Its potential applications include:
- Cancer Therapy : As a chemotherapeutic agent targeting specific cancer cell lines.
- Antibacterial Treatments : Developing new antibiotics against resistant bacterial strains.
- Anti-inflammatory Drugs : Exploring its use in treating chronic inflammatory conditions.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Differences and Implications
Core Heterocycle Modifications
- Thieno[3,2-d]pyrimidine vs. This may improve binding to hydrophobic pockets in enzymes . Dihydropyrimidinone derivatives (e.g., 5.15, 5.6) exhibit moderate anticancer activity (IC₅₀ ~10–50 μM), suggesting the thienopyrimidine core could offer enhanced potency if similarly substituted .
Substituent Effects
- 3-(2-Methylpropyl) vs. In dihydropyrimidinones, methyl groups at position 4 correlate with improved solubility but reduced metabolic stability .
- Acetamide Side Chains: The para-isopropylphenyl group in the target compound confers higher logP (~4.5 estimated) compared to phenoxy-phenyl (logP ~3.8) or dichlorophenyl (logP ~3.9) analogues, favoring membrane permeability but limiting aqueous solubility .
Physicochemical and ADMET Considerations
- Solubility: The target compound’s high lipophilicity (clogP > 4) may necessitate formulation enhancements (e.g., nanocrystals, co-solvents) to improve bioavailability, unlike more polar analogues like 2-(2,4-dioxopyrimidin-1-yl)-N,N-bis-(2-hydroxy-ethyl)acetamide (clogP ~0.5, ) .
- Metabolic Stability :
- Isobutyl and isopropyl groups are susceptible to cytochrome P450 oxidation, whereas cyclopropyl or fluorinated substituents (e.g., ) enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
